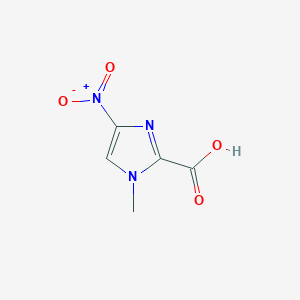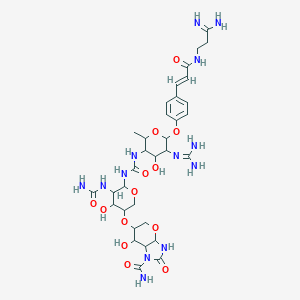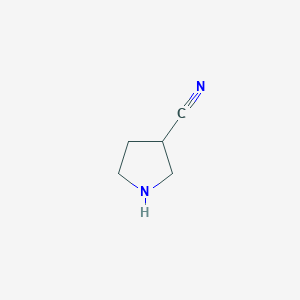
1-甲基-4-硝基-1H-咪唑-2-羧酸
描述
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position
科学研究应用
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用机制
Target of Action
1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid is an intermediate used in the synthesis of imidazole-containing DNA minor groove binding oligopeptides . These oligopeptides are related to the antiviral antibiotic netropsin . Therefore, the primary target of this compound can be inferred to be the minor groove of DNA.
Mode of Action
For instance, they can bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to changes in the genetic expression of the cell, potentially inhibiting the replication of viruses.
Biochemical Pathways
Given its role as an intermediate in the synthesis of dna-binding oligopeptides, it can be inferred that it may affect the pathways involved in dna replication and transcription .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Based on its use in the synthesis of dna-binding oligopeptides, it can be inferred that it may inhibit the replication of viruses by interfering with dna replication and transcription .
Action Environment
The action, efficacy, and stability of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and ability to interact with its targets . Additionally, temperature and the presence of other molecules can also affect the stability and efficacy of the compound.
生化分析
Biochemical Properties
It is known that imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can have varying effects over time, including potential long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that imidazole derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that imidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the acid-catalyzed methylation of imidazole using methanol .
Industrial Production Methods: Industrial production of 1-methylimidazole, a precursor to 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, typically involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
化学反应分析
Types of Reactions: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Reduction of the nitro group: yields 1-methyl-4-amino-1H-imidazole-2-carboxylic acid.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
相似化合物的比较
5-Nitroimidazole: Used in various drugs such as metronidazole and tinidazole.
2-Nitroimidazole: Utilized in drugs like benznidazole and misonidazole.
Uniqueness: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activity.
属性
IUPAC Name |
1-methyl-4-nitroimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULFBUDTAHAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476910 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109012-24-0 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109012-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in its crystalline form?
A: 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid crystallizes as a dihydrate, meaning two water molecules are incorporated per molecule of the acid. The chemical formula of this dihydrate is C5H5N3O4·2H2O []. The organic part of the molecule is planar, and these planar molecules are connected into a three-dimensional network via hydrogen bonding with the water molecules [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)



